
Iron 2-ethylhexanoate
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Overview
Description
Fluticasone propionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of asthma, allergic rhinitis, and various skin conditions such as eczema and psoriasis . The compound is available in various forms, including inhalers, nasal sprays, and topical creams .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluticasone propionate involves multiple steps, starting from the steroidal backbone. One common method involves the treatment of 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-dien-17β-carboxylic acid with dimethylthiocarbamoyl chloride to yield 17β-[(N,N-dimethylcarbamoyl)thio]carbonyl-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene, which is then decomposed by refluxing in diethylamine to form the thioic acid intermediate . This intermediate is subsequently alkylated to produce fluticasone propionate .
Industrial Production Methods: Industrial production of fluticasone propionate typically involves large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fluticasone propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at specific sites, although this is not commonly utilized in its pharmaceutical applications.
Reduction: Reduction reactions are less common for fluticasone propionate due to its stable steroidal structure.
Substitution: The compound can undergo substitution reactions, particularly at the fluoromethyl carbothioate group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can be used, but these are not typically employed in the preparation or modification of fluticasone propionate.
Reduction: Reducing agents are rarely used due to the stability of the compound.
Substitution: Reagents such as dimethylthiocarbamoyl chloride and diethylamine are used in the synthesis process.
Major Products Formed: The primary product formed from these reactions is fluticasone propionate itself, with various intermediates formed during the synthesis process .
Scientific Research Applications
Catalytic Applications
A. Diels-Alder Reactions
Iron(III) 2-ethylhexanoate has been utilized as a mild Lewis acid catalyst in stereoselective Diels–Alder reactions. This application is significant in organic synthesis, allowing for high diastereoselectivity and yield. For instance, it has been reported to produce cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acids with diastereoisomeric excesses as high as 98% when reacting with ethyl (E)-4-oxobutenoate and alkyl vinyl ethers .
B. Polyurethane Foam Production
In the production of polyurethane foams, iron 2-ethylhexanoate serves as a catalyst that facilitates the formation of foam structures. Its effectiveness in this application contributes to the efficiency and quality of the final product . The compound's ability to promote reactions without introducing significant toxicity makes it an attractive choice for manufacturers.
Materials Science
This compound plays a crucial role as a precursor in materials science, particularly in the development of metal-organic frameworks (MOFs) and other advanced materials. These compounds are essential for applications ranging from catalysis to gas storage and separation . The versatility of this compound allows it to be incorporated into various formulations, enhancing material properties such as strength and thermal stability.
Environmental Applications
A. Green Chemistry Initiatives
The use of this compound aligns with green chemistry principles by reducing the environmental impact of chemical processes. Its application in catalysis often results in lower energy requirements and reduced waste production compared to traditional methods . Moreover, its role in producing low-VOC (volatile organic compound) coatings contributes to environmental sustainability by minimizing air pollution during application processes .
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Diels-Alder Reaction Study
- Researchers demonstrated the effectiveness of iron(III) 2-ethylhexanoate as a catalyst for stereoselective reactions, achieving high yields and selectivity, which showcases its potential for pharmaceutical applications.
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Polyurethane Foam Production
- A study highlighted the use of this compound in manufacturing flexible polyurethane foams, noting improvements in processing efficiency and foam quality compared to conventional catalysts.
Mechanism of Action
Fluticasone propionate exerts its effects by activating glucocorticoid receptors, which leads to the inhibition of various inflammatory mediators such as cytokines, chemokines, and prostaglandins . This results in reduced inflammation and immune response. The compound also inhibits the activation of nuclear factor kappa B (NF-κB) and other transcription factors involved in the inflammatory process .
Comparison with Similar Compounds
Fluticasone furoate: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A glucocorticoid used for similar indications but with a different chemical structure and potency.
Beclomethasone dipropionate: Another inhaled glucocorticoid with similar uses but different pharmacodynamics.
Uniqueness: Fluticasone propionate is unique due to its high affinity for glucocorticoid receptors and its potent anti-inflammatory effects with minimal systemic absorption when used correctly . This makes it particularly effective for localized treatment of inflammatory conditions with reduced risk of systemic side effects .
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing Iron 2-ethylhexanoate, and how can its purity be optimized?
- Methodological Answer : this compound is typically synthesized by reacting iron salts (e.g., FeCl₃) with 2-ethylhexanoic acid in a non-polar solvent like hexane. A common approach involves diluting the precursor solution (e.g., 15% w/w metal complex in hexane) and drop-casting it onto substrates for thin-film applications . To optimize purity, ensure stoichiometric control, inert atmospheric conditions, and post-synthesis purification via vacuum distillation or recrystallization. Characterization via FTIR (to confirm carboxylate bonding) and elemental analysis (to verify Fe content) is critical.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its flammability, reproductive toxicity, and ecological hazards , researchers must:
- Use fume hoods for ventilation to avoid inhalation of vapors.
- Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
- Store solutions in sealed containers away from oxidizers and ignition sources.
- Dispose of waste via approved facilities to prevent environmental contamination. Emergency protocols include immediate rinsing of exposed skin/eyes and CO₂-based fire suppression .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Key techniques include:
- FTIR Spectroscopy : Identifies carboxylate ligand bonding (peaks at ~1540 cm⁻¹ for asymmetric COO⁻ stretching).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles.
- Inductively Coupled Plasma (ICP) : Quantifies iron content.
- NMR Spectroscopy (if soluble): Resolves ligand coordination geometry.
Cross-referencing with X-ray diffraction (for crystalline phases) and UV-Vis spectroscopy (for electronic properties) enhances accuracy .
Advanced Research Questions
Q. How can this compound’s catalytic efficiency in oxidation reactions be systematically evaluated?
- Methodological Answer : Design experiments to measure turnover frequency (TOF) and selectivity in model reactions (e.g., alkane oxidation). Control variables include:
- Catalyst loading (e.g., 1–5 mol%).
- Solvent polarity (hexane vs. toluene).
- Temperature gradients (25–80°C).
Use GC-MS or HPLC to quantify products. Compare performance with other metal carboxylates (e.g., Cu(II) 2-ethylhexanoate ) to identify mechanistic advantages, such as redox activity or ligand lability.
Q. What experimental strategies can resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Address discrepancies via:
- Read-Across Analysis : Compare data with structurally similar compounds (e.g., aluminum or cerium 2-ethylhexanoates) to infer toxicity pathways .
- Dose-Response Studies : Conduct in vitro assays (e.g., hepatocyte viability tests) across concentrations (0.1–100 µM).
- Ecotoxicological Modeling : Use Daphnia magna or algal bioassays to assess aquatic toxicity thresholds.
Ensure compliance with OECD guidelines for reproducibility .
Q. How does the solvent environment influence the stability and reactivity of this compound in catalytic applications?
- Methodological Answer : Solvent polarity and coordinating ability significantly alter stability:
- In non-polar solvents (e.g., hexane), the compound remains monomeric, enhancing catalytic activity.
- Polar solvents (e.g., ethanol) may induce ligand dissociation, reducing efficacy.
Monitor stability via time-resolved UV-Vis spectroscopy and dynamic light scattering (DLS) to detect aggregation. Optimize solvent choice based on reaction thermodynamics (e.g., Gibbs free energy calculations) .
Q. Methodological Considerations for Data Analysis
- Contradiction Resolution : Apply multivariate statistical analysis (e.g., PCA) to identify outlier datasets and isolate variables causing discrepancies .
- Thermal Decomposition : Use TGA-DSC coupled with mass spectrometry to profile gaseous byproducts (e.g., CO₂, hydrocarbons) and establish safe operational limits .
Properties
CAS No. |
19583-54-1 |
---|---|
Molecular Formula |
C8H16FeO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
2-ethylhexanoic acid;iron |
InChI |
InChI=1S/C8H16O2.Fe/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
IINOHALFTZBGDN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Fe] |
Key on ui other cas no. |
93981-08-9 19583-54-1 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
93981-08-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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